molecular formula C11H18N2O5 B159641 (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid CAS No. 135415-24-6

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Cat. No. B159641
M. Wt: 258.27 g/mol
InChI Key: OSDJTBDQUFFDTG-ZETCQYMHSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its common uses and roles in biological systems or industrial processes.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other chemicals, and types of reactions it undergoes.


Scientific Research Applications

Construction of Cyclic γ-Aminobutyric Acid Analogues

Susanne Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a de Mayo reaction. This process involved an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a subsequent fragmentation reaction of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex organic structures with potential biological activity (Petz, Allmendinger, Mayer, & Wanner, 2019).

Synthesis of Pyrrolidinone Derivatives

In a study by M. Pinza and G. Pifferi (1978), esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds, regarded as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, were explored for their potential effects on learning and memory processes (Pinza & Pifferi, 1978).

Crystal Structure Analysis

Hyunjin Park et al. (2016) conducted a study on the crystal structure of a pyridine herbicide, demonstrating the compound's utility in structural biology and chemistry. The study elucidated how intermolecular hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the structural aspects of similar compounds (Park, Choi, Kwon, & Kim, 2016).

Carboannulation and Functionalization of Heterocycles

N. Syrota et al. (2020) explored an efficient method for the annulation of the pyridine ring, leading to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This research underlines the compound's applicability in heterocyclic chemistry, particularly in synthesizing and functionalizing triazolopyridines (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).

Quantum Chemical Investigation

A study by M. Bouklah et al. (2012) involved DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including those related to "(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid". This research provides valuable insights into the electronic properties and molecular dynamics of such compounds, contributing to the understanding of their reactivity and stability (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity data, safety precautions, first aid measures, and disposal considerations.


Future Directions

This could involve potential new uses for the compound, improvements in its synthesis, or new reactions it could undergo. It could also involve predicting its properties or behavior using computational chemistry.


properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJTBDQUFFDTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563411
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

CAS RN

135415-24-6
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135415-24-6
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